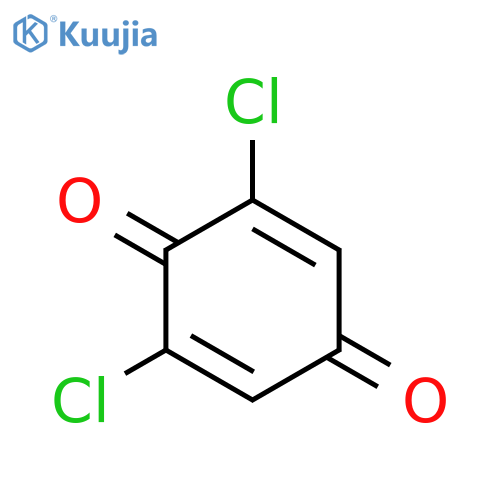Cas no 697-91-6 (2,6-dichlorocyclohexa-2,5-diene-1,4-dione)

697-91-6 structure
商品名:2,6-dichlorocyclohexa-2,5-diene-1,4-dione
2,6-dichlorocyclohexa-2,5-diene-1,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,6-dichloro-p-benzoquinone
- 2,6-Dichloro-1,4-benzoquinone
- 2,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,6-Dichloro-p-quinone
- 2,6-dichlorobenzoquinone
- 2,6-Dichloroquinone
- 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-
- 2,6-Dichloquinone
- p-Quinone, 2,6-dichloro-
- p-BENZOQUINONE, 2,6-DICHLORO-
- 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione
- JCARTGJGWCGSSU-UHFFFAOYSA-N
- NSC6211
- p-Quinone,6-dichloro-
- p-Benzoquinone,6-dic
- A9228
- 2,4-dione, 2,6-dichloro-
- InChI=1/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2
- SY028186
- Q63409002
- NSC-6211
- D0344
- 697-91-6
- 2,6-bis(chloranyl)cyclohexa-2,5-diene-1,4-dione
- DCBQ
- AC-26558
- 2,6-Dichlorobenzo-1,4-quinone
- FT-0655595
- AKOS005146277
- NSC 6211
- H11787
- SCHEMBL57203
- F9995-1273
- EINECS 211-810-0
- MFCD00037159
- WLN: L6V DVJ BG FG
- 2,6-Dichlorobenzo-1,4-quinone #
- Q-101906
- benzoquinone, 2,6-dichloro-
- NS00036953
- DTXSID7061019
- p-Benzoquinone,6-dichloro-
- CHEBI:147298
- 2,6-Dichloro-1,4-benzoquinone, 98%
- 2,6-DICHLORO-PARA-QUINONE
- EN300-216283
- C21103
- CS-0132340
- 2,6-Dichloro-2,5-cyclohexa-diene-1,4-dione
- 2,6-DCBQ
- 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione; 2,6-Dichloro-p-benzoquinone; 2,6-Dichlorobenzoquinone; 2,6-Dichloroquinone; NSC 6211;
- DA-17714
-
- MDL: MFCD00037159
- インチ: 1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
- InChIKey: JCARTGJGWCGSSU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C(C([H])=C(C1=O)Cl)=O
計算された属性
- せいみつぶんしりょう: 175.94300
- どういたいしつりょう: 175.943185
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 34.1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 黄粉。
- 密度みつど: 1.5138 (rough estimate)
- ゆうかいてん: 120.0 to 123.0 deg-C
- ふってん: 241.5°C at 760 mmHg
- フラッシュポイント: 98.5°C
- 屈折率: 1.4595 (estimate)
- すいようせい: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 34.14000
- LogP: 1.38360
- かんど: 空気に敏感である
- ようかいせい: 水に溶けない。
- 最大波長(λmax): 230(H2O)(lit.)
2,6-dichlorocyclohexa-2,5-diene-1,4-dione セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- RTECS番号:DK4000000
-
危険物標識:

- リスク用語:R36/37/38
- TSCA:Yes
2,6-dichlorocyclohexa-2,5-diene-1,4-dione 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2,6-dichlorocyclohexa-2,5-diene-1,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-216283-0.25g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 95% | 0.25g |
$25.0 | 2023-09-16 | |
| Chemenu | CM154194-100g |
2,6-Dichloro-p-benzoquinone |
697-91-6 | 97% | 100g |
$450 | 2022-09-29 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154940-200mg |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | >98.0% | 200mg |
¥79.00 | 2021-05-24 | |
| eNovation Chemicals LLC | Y1044667-5g |
2,6-DICHLORO-1,4-BENZOQUINONE |
697-91-6 | 95% | 5g |
$115 | 2024-06-07 | |
| Life Chemicals | F9995-1273-0.5g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 95% | 0.5g |
$45.0 | 2023-09-05 | |
| Life Chemicals | F9995-1273-1g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 95% | 1g |
$50.0 | 2023-09-05 | |
| Life Chemicals | F9995-1273-5g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 95% | 5g |
$60.0 | 2023-09-05 | |
| Life Chemicals | F9995-1273-10g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 95% | 10g |
$84.0 | 2023-09-05 | |
| Life Chemicals | F9995-1273-2.5g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 95% | 2.5g |
$53.0 | 2023-09-05 | |
| Enamine | EN300-216283-1.0g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 95% | 1g |
$64.0 | 2023-04-25 |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione 関連文献
-
1. Construction of a photochemical reactor combining a CCD spectrophotometer and a LED radiation sourceMelinda Gombár,éva Józsa,Mihály Braun,Katalin ?sz Photochem. Photobiol. Sci. 2012 11 1592
-
Virág Kiss,Gábor Lehoczki,Katalin ?sz Photochem. Photobiol. Sci. 2017 16 519
-
Adrienn Simon,Csaba Ballai,Gábor Lente,István Fábián New J. Chem. 2011 35 235
-
Hong Zhang,Lina Qiao,Jing He,Na Li,Dongmei Zhang,Kai Yu,Hong You,Jie Jiang RSC Adv. 2019 9 27224
-
éva Józsa,Mihály Purgel,Marianna Bihari,Péter Pál Fehér,Gábor Sustyák,Balázs Várnagy,Virág Kiss,Eszter Ladó,Katalin ?sz New J. Chem. 2014 38 588
697-91-6 (2,6-dichlorocyclohexa-2,5-diene-1,4-dione) 関連製品
- 49654-08-2(4-Hexen-3-one, 1,5-dichloro-, (E)-)
- 401900-36-5(2,5-Cyclohexadiene-1-acetic acid, 3,5-dichloro-1-hydroxy-4-oxo-)
- 32806-76-1(2-Pentenoic acid, 2,3,5,5-tetrachloro-4-oxo-)
- 477883-79-7(2,5-Cyclohexadiene-1,4-dione, 3-bromo-2,5-dichloro-)
- 343569-37-9(2-Cyclobuten-1-one, 3-chloro-)
- 351005-51-1(2,5-Cyclohexadiene-1,4-dione, 3-chloro-2-(1,1-dimethylethyl)-5-methyl-)
- 425382-20-3(3-Hexen-2-one, 4-bromo-3-chloro-, (3E)-)
- 63418-78-0(2,5-Octadien-4-one, 5,6-dichloro-7-hydroxy-2,7-dimethyl-, (E)-)
- 64988-78-9(4-Hexen-3-one, 5,6-dichloro-)
- 61573-96-4(4-Hepten-3-one, 5-chloro-2,6-dimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:697-91-6)2,6-dichlorocyclohexa-2,5-diene-1,4-dione

清らかである:99%
はかる:25g
価格 ($):229.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:697-91-6)2,6-Dichloro-p-benzoquinone

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ